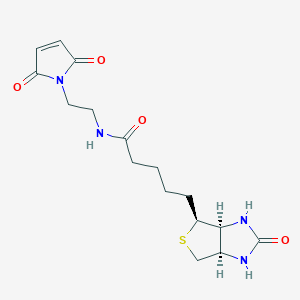

Biotin-C2-maleimide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c21-12(17-7-8-20-13(22)5-6-14(20)23)4-2-1-3-11-15-10(9-25-11)18-16(24)19-15/h5-6,10-11,15H,1-4,7-9H2,(H,17,21)(H2,18,19,24)/t10-,11-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCTWTNIHLTHBX-PGUXBMHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-C2-Maleimide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Biotin-C2-maleimide, a thiol-reactive biotinylation reagent widely used for the specific modification of proteins, peptides, and other biomolecules. This document outlines its core properties, experimental protocols for its use, and the fundamental chemistry that underpins its utility in various research and drug development applications.

Core Properties of this compound

This compound is a chemical compound that combines the high-affinity binding of biotin (B1667282) for avidin (B1170675) and streptavidin with the specific reactivity of a maleimide (B117702) group towards sulfhydryl (thiol) groups.[1][2] The "C2" refers to a two-carbon spacer arm that links the biotin and maleimide moieties. This moderate spacer helps to preserve the biological activity of the labeled molecule and improves binding to avidin or streptavidin.[3]

Chemical Structure and Physicochemical Properties

The maleimide group is an electrophilic compound that exhibits high selectivity for the sulfhydryl groups found in cysteine residues of proteins.[2][4] This reaction proceeds via a Michael addition to form a stable thioether bond.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H22N4O4S | [5] |

| Molecular Weight | 366.44 g/mol | [3][5] |

| Appearance | White to off-white solid | [5][6] |

| Solubility | Soluble in DMSO and DMF | [3][5] |

| Storage Conditions | -20°C, protected from light and moisture | [3][5][6] |

| Stock Solution Stability | In DMSO: 6 months at -80°C, 1 month at -20°C (protect from light) | [5][6] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in labeling proteins and other thiol-containing molecules.

General Considerations for Thiol-Reactive Labeling

Successful labeling with this compound requires careful attention to several factors:

-

Presence of Free Thiols: The target molecule must have a free sulfhydryl group.[3] Disulfide bonds within proteins must be reduced prior to labeling to expose the cysteine residues.[4] Reagents such as Tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose as they are stable and do not contain thiols themselves.[4][5]

-

Buffer Conditions: The reaction should be performed in a buffer with a pH between 6.5 and 7.5 to ensure the specific reaction with thiols and minimize hydrolysis of the maleimide group.[3][7][8] Buffers should be free of extraneous thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[3] Suitable buffers include phosphate-buffered saline (PBS), Tris, and HEPES.[4][8]

-

Exclusion of Oxygen: To prevent the re-oxidation of free thiols to disulfides, it is advisable to work with degassed buffers and/or under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Protocol for Labeling Proteins

This protocol is a general guideline for the biotinylation of proteins containing cysteine residues. Optimization may be required for specific proteins.

Materials:

-

Protein to be labeled

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Reducing agent (e.g., TCEP)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[1] If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.[8]

-

This compound Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 5-10 mg/mL.[1]

-

Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[8] Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][8]

-

Purification: Remove the unreacted this compound and byproducts by gel filtration using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1]

Table 2: Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Value | Source |

| Protein Concentration | 1 - 10 mg/mL | [1] |

| This compound Stock | 5 - 10 mg/mL in DMSO or DMF | [1] |

| Molar Ratio (Biotin:Protein) | 10-20:1 | [7][8] |

| Reaction pH | 6.5 - 7.5 | [3][7][8] |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | [1][8] |

| Reaction Temperature | Room Temperature or 4°C | [3] |

Protocol for Labeling Peptides or Small Molecules

This protocol can be adapted for smaller molecules containing a free thiol group.

Materials:

-

Thiol-containing peptide or small molecule

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., PBS, pH 7.2)

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Reactants: Dissolve the peptide or small molecule in the reaction buffer. Dissolve this compound in DMSO or DMF.

-

Labeling Reaction: Mix the reactants, typically using a slight molar excess of the thiol-containing molecule to ensure complete consumption of the maleimide. A 1:1.2 molar ratio of biotin to thiol-containing molecule can be a starting point.[1] Incubate for 2-4 hours at room temperature.[1]

-

Purification: Purify the biotinylated product using an appropriate method such as reverse-phase HPLC.[1]

Visualizing Workflows and Pathways

The following diagrams illustrate the key chemical reaction and experimental workflows involved in using this compound.

Caption: Chemical reaction of this compound with a thiol group.

Caption: Experimental workflow for protein biotinylation.

Applications in Research and Development

The specific and stable conjugation achieved with this compound makes it a valuable tool in numerous applications, including:

-

Protein Detection and Quantification: Biotinylated proteins can be detected with high sensitivity using enzyme- or fluorophore-conjugated avidin or streptavidin in techniques like Western blotting, ELISA, and flow cytometry.

-

Protein Purification: The strong interaction between biotin and immobilized avidin or streptavidin allows for efficient affinity purification of labeled proteins and their interacting partners.[7]

-

Immunoassays: Biotinylation of antibodies is a common strategy to develop sensitive and robust immunoassays.

-

Drug Delivery: The conjugation of biotin to drug molecules or delivery vehicles can facilitate targeted delivery to cells expressing biotin receptors.

Conclusion

This compound is a versatile and efficient reagent for the targeted biotinylation of thiol-containing molecules. Its well-defined reactivity, coupled with the high affinity of the biotin-avidin interaction, provides a powerful tool for researchers in a wide range of biological and biomedical fields. By following the established protocols and understanding the underlying chemical principles, scientists can effectively utilize this reagent to advance their research and development efforts.

References

understanding Biotin-C2-maleimide for protein labeling

An In-Depth Technical Guide to Biotin-C2-Maleimide for Protein Labeling

Introduction

This compound is a thiol-reactive biotinylation reagent used for the targeted labeling of proteins, peptides, and other molecules containing free sulfhydryl groups.[1] This reagent is a cornerstone in bioconjugation, enabling researchers to attach the small biotin (B1667282) molecule to biomolecules with high specificity and efficiency.[2] The core of its functionality lies in the maleimide (B117702) group, which selectively reacts with the sulfhydryl group (-SH) of cysteine residues, forming a stable covalent thioether bond.[2][3][4]

The structure consists of three key components:

-

A Biotin Moiety: A naturally occurring vitamin that exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins. This interaction is rapid, strong, and resistant to extremes of pH, organic solvents, and other denaturing agents, making it an ideal tool for detection and purification.

-

A C2 Spacer Arm: A short ethylamino spacer that separates the biotin from the maleimide group. This spacer helps to minimize steric hindrance, improving the accessibility of the biotin tag for binding to avidin or streptavidin.[1]

-

A Maleimide Group: An electrophilic functional group that demonstrates high reactivity and selectivity towards nucleophilic sulfhydryl groups within a specific pH range.[2][3]

This guide provides a comprehensive overview of the chemistry, protocols, and applications of this compound for professionals in research and drug development.

Mechanism of Action: The Thiol-Maleimide Reaction

The labeling process leverages the Michael addition reaction, a highly specific interaction between the maleimide's carbon-carbon double bond and the thiol group of a cysteine residue.[2] This reaction is most efficient and specific at a pH range of 6.5-7.5.[4] Below this range, the reaction rate is significantly slower, while above pH 7.5, the maleimide group can lose its specificity and react with other nucleophilic groups, such as primary amines (e.g., lysine (B10760008) residues).[4] The resulting thioether linkage is highly stable, ensuring the permanent attachment of the biotin label to the target protein.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful protein biotinylation using this compound, compiled from various supplier protocols and research articles.

Table 1: Reagent & Protein Preparation

| Parameter | Recommended Value | Notes |

| This compound Stock Solution | 5 - 15 mg/mL (or ~20-40 mM) | Dissolve in anhydrous DMSO or DMF.[5][6][7] Prepare fresh before use.[8] |

| Protein Concentration | 1 - 10 mg/mL (50-100 µM for IgG) | Optimal concentration is often cited as 3-10 mg/mL.[6][9] |

| Reaction Buffer | PBS, Tris, or HEPES | Must be free of extraneous thiols (e.g., DTT, β-mercaptoethanol).[3][5] |

| Storage (Unused Reagent) | -20°C, desiccated | Protect from light and moisture.[5][7] Stock solutions in anhydrous DMSO are stable for at least one month at -20°C.[9][10] |

Table 2: Labeling Reaction Conditions

| Parameter | Recommended Value | Notes |

| Reaction pH | 6.5 - 7.5 | Critical for ensuring specificity for thiol groups.[4][5] |

| Molar Ratio (Biotin:Protein) | 2:1 to 20:1 | The optimal ratio is protein-dependent and must be determined empirically.[6][9] |

| Reaction Time | 30 minutes to 4 hours (or overnight) | Longer incubation may be required for less reactive thiols.[5][6][8] |

| Reaction Temperature | Room Temperature or 4°C | Most conjugations are performed at room temperature.[3][5] |

| Disulfide Reduction (Optional) | ~10-fold molar excess of TCEP | Use to generate free thiols if none are available. Incubate for ~30 min before adding maleimide.[3][9] |

Experimental Protocols

This section provides a detailed, synthesized protocol for the biotinylation of a protein with available cysteine residues.

Protocol 1: Protein Biotinylation with this compound

A. Materials

-

Protein with free sulfhydryl(s)

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other thiol-free buffer.[3][9]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

(Optional) TCEP solution for disulfide reduction

-

Purification tools: Spin desalting column (for <1 mg protein) or Gel filtration column (e.g., Sephadex G-25) for larger scales.[6]

B. Workflow Diagram

C. Step-by-Step Procedure

-

Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer to a final concentration of 1-10 mg/mL.[6] If the protein solution contains extraneous thiols, they must be removed by dialysis or buffer exchange. Degassing the buffer by bubbling with an inert gas (e.g., nitrogen, argon) is recommended to prevent re-oxidation of thiols.[3]

-

(Optional) Reduce Disulfide Bonds: If the protein lacks accessible free thiols, disulfide bonds can be reduced. Add a ~10-fold molar excess of TCEP to the protein solution.[9] Incubate for approximately 30 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol as they must be removed before adding the maleimide reagent. TCEP does not need to be removed.

-

Prepare this compound Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a stock solution of 5-10 mg/mL in anhydrous DMSO or DMF.[6]

-

Perform the Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final molar ratio of 2:1 to 20:1 (biotin:protein).[6][9] Mix thoroughly and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3][6][8]

-

Purify the Biotinylated Protein: Remove unreacted this compound to prevent interference in downstream applications.

-

Characterize and Store: Determine the degree of labeling (DOL), which is the average number of biotin molecules per protein molecule, using spectrophotometric methods (e.g., HABA assay) or mass spectrometry.[9][11] Store the purified biotinylated protein at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Applications in Research and Drug Development

The specific and robust nature of biotin-maleimide conjugation makes it invaluable for numerous applications. Once a protein is biotinylated, it can be detected or captured using streptavidin or avidin conjugates.[2]

-

Protein Detection: Biotinylated proteins can be detected in assays like Western blotting, ELISA, and immunohistochemistry (IHC) using streptavidin conjugated to enzymes (e.g., HRP, AP) or fluorophores.

-

Protein Purification & Pull-Down Assays: Biotinylated proteins can be used as "bait" to isolate and identify binding partners from cell lysates. The entire complex is captured on streptavidin-coated beads, and interacting proteins are identified by mass spectrometry.

-

Cellular Imaging and Flow Cytometry: Labeling cell surface proteins with biotin allows for detection and analysis using fluorescently labeled streptavidin.

-

Drug Delivery Systems: The maleimide linkage chemistry is used in the development of Antibody-Drug Conjugates (ADCs), where cytotoxic drugs are attached to antibodies via cysteine residues for targeted delivery to cancer cells.[12][13]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. nbinno.com [nbinno.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. interchim.fr [interchim.fr]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. biotium.com [biotium.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Maleimide–Thiol Linkages Alter the Biodistribution of SN38 Therapeutic Microbubbles Compared to Biotin–Avidin While Preserving Parity in Tumoral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of Thiol-Reactive Biotinylation with Biotin-C2-Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying thiol-reactive biotinylation using Biotin-C2-maleimide. This technique is a cornerstone for the specific labeling and subsequent detection or purification of proteins, peptides, and other thiol-containing biomolecules. Its high selectivity and efficiency under mild conditions make it an invaluable tool in diverse research areas, from fundamental biochemistry to the development of targeted therapeutics.

The Underlying Chemistry: A Tale of Specificity

At the heart of thiol-reactive biotinylation with this compound is a highly specific chemical reaction known as a Michael addition .[1] In this reaction, the maleimide (B117702) group, an electrophilic moiety, readily and selectively reacts with a nucleophilic sulfhydryl (thiol) group, most commonly found in the side chain of cysteine residues within proteins.[2] This interaction results in the formation of a stable, covalent thioether bond, effectively conjugating the biotin (B1667282) molecule to the target.[1][2]

The remarkable specificity of this reaction is highly dependent on the pH of the reaction environment. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3][4] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing side reactions, particularly with amine groups (e.g., lysine (B10760008) residues). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[3] Above pH 7.5, the reactivity of amines towards the maleimide group increases, and the maleimide ring itself becomes more susceptible to hydrolysis, which renders it inactive.[3][5]

The "C2" in this compound refers to a two-carbon spacer arm that separates the biotin and maleimide moieties. This spacer helps to minimize steric hindrance, ensuring that the biotin tag remains accessible for binding to avidin (B1170675) or streptavidin conjugates after the labeling reaction.[2]

Figure 1. The fundamental reaction pathway of thiol-reactive biotinylation.

Quantitative Parameters for Successful Conjugation

The efficiency and specificity of the biotinylation reaction are governed by several key parameters. Careful optimization of these factors is crucial for achieving the desired labeling outcome.

| Parameter | Recommended Range/Value | Rationale and Key Considerations |

| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing amine reactivity and maleimide hydrolysis.[3][4] |

| Molar Ratio (Biotin:Protein) | 5:1 to 20:1 | A molar excess of the biotinylation reagent drives the reaction to completion. The optimal ratio depends on the number of available thiols and the protein concentration.[4][5] For peptides, a 1:1 ratio can be sufficient.[5] |

| Reaction Temperature | Room Temperature (20-25°C) | Generally provides a good balance between reaction rate and protein stability.[6][7] Some applications may require optimization at 4°C for sensitive proteins.[8] |

| Reaction Time | 30 minutes to 4 hours | Incubation time can be adjusted to achieve the desired degree of labeling.[6][7] Overnight incubations at 4°C are also common.[8] |

| Solvent for this compound | DMSO or DMF | The maleimide reagent is typically dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer.[6][7] |

| Buffer Composition | Phosphate, HEPES, or Tris buffers | Buffers should be free of extraneous thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which would compete for reaction with the maleimide.[7][9] |

Detailed Experimental Protocols

The following protocols provide a general framework for the biotinylation of proteins and small molecules. Optimization may be required for specific applications.

Biotinylation of Proteins

This protocol is suitable for labeling proteins with available free sulfhydryl groups.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)

-

Anhydrous DMSO or DMF

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Purification system (e.g., spin column, gel filtration column)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[6] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for approximately 30 minutes at room temperature to expose free thiols.[10] It is recommended to perform the reduction and subsequent labeling in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of thiols.[8][10]

-

This compound Stock Solution: Prepare a 5-10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[6]

-

Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar ratio (typically 10-20 moles of maleimide per mole of protein).[5] Mix thoroughly and incubate for 2-4 hours at room temperature or overnight at 4°C.[6][8]

-

Purification: Remove excess, unreacted this compound by passing the reaction mixture through a spin column or by gel filtration (e.g., Sephadex G-25).[6]

Figure 2. A typical experimental workflow for protein biotinylation.

Biotinylation of Thiol-Containing Small Molecules

Materials:

-

Thiol-containing small molecule

-

This compound

-

Anhydrous DMSO

-

HPLC system for purification

Procedure:

-

Reactant Preparation: Dissolve both the this compound and the thiol-containing small molecule in DMSO.[6] A slight molar excess of the thiol-containing molecule (e.g., 1:1.2 ratio of biotin to thiol) is often used.[6]

-

Labeling Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[6]

-

Purification: Purify the resulting biotinylated small molecule using reverse-phase HPLC.[6]

-

Product Recovery: Collect the desired fractions and lyophilize to obtain the purified product.[6]

Applications in Research and Drug Development

The high specificity and efficiency of thiol-reactive biotinylation have led to its widespread adoption in numerous applications:

-

Protein Detection and Quantification: Biotinylated proteins can be easily detected on western blots or in ELISA assays using streptavidin-enzyme conjugates.[2]

-

Affinity Purification: The strong interaction between biotin and streptavidin allows for the efficient capture and purification of biotinylated proteins and their binding partners from complex mixtures.[5]

-

Cell Surface Labeling: The low passive permeability of biotin conjugates across the cell membrane allows for the specific labeling and subsequent isolation of cell-surface proteins.[11]

-

Drug Delivery and Antibody-Drug Conjugates (ADCs): In the field of targeted therapy, the maleimide-thiol reaction is a key method for attaching cytotoxic drugs to monoclonal antibodies.[1] By engineering cysteine residues into the antibody, a precise number of drug molecules can be conjugated at specific sites, leading to more homogenous and effective ADCs.[1]

Figure 3. The role of thiol-maleimide chemistry in ADC development.

Conclusion

Thiol-reactive biotinylation with this compound is a robust and highly specific method for labeling biomolecules. A thorough understanding of the underlying Michael addition chemistry and the critical experimental parameters, particularly pH, is essential for its successful application. From basic research to the cutting edge of drug development, this technique remains an indispensable tool for the precise modification and analysis of biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. interchim.fr [interchim.fr]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 10. biotium.com [biotium.com]

- 11. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reaction Between Biotin-C2-maleimide and Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between Biotin-C2-maleimide and the sulfhydryl group of cysteine residues. This conjugation chemistry is a cornerstone of bioconjugation, enabling the precise labeling of proteins, peptides, and other biomolecules for a wide array of applications in research and drug development. This document details the reaction mechanism, kinetics, stability, and provides actionable experimental protocols and workflow visualizations.

Core Principles of the this compound and Cysteine Reaction

The conjugation of this compound to a cysteine residue proceeds via a Michael addition reaction. The maleimide (B117702) group contains an electrophilic carbon-carbon double bond that readily reacts with the nucleophilic thiol group (sulfhydryl group) of a cysteine. This reaction forms a stable, covalent thioether linkage.

The "C2" in this compound refers to a two-carbon spacer arm (an ethyl group) that connects the biotin (B1667282) moiety to the maleimide reactive group. This spacer helps to minimize steric hindrance, ensuring that the biotin can be efficiently recognized and bound by avidin (B1170675) or streptavidin in subsequent applications.

The reaction is highly specific for thiol groups within a pH range of 6.5 to 7.5.[1][2] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2] Above pH 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine, and the rate of hydrolysis of the maleimide ring to a non-reactive maleamic acid also increases.[2]

Quantitative Data

The following tables summarize key quantitative parameters related to the maleimide-thiol reaction. While specific kinetic data for the reaction between this compound and cysteine is not extensively published, the data for structurally similar N-alkylmaleimides provides a strong basis for understanding the reaction's characteristics.

Table 1: General Reaction Conditions and Efficiency

| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |

| pH | 6.5 - 7.5 | High | [1] |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [3] |

| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [3] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [4] |

| Protein Concentration | 1-10 mg/mL | Optimal for most proteins. | [5] |

Table 2: Reaction Kinetics and pH Dependence for N-Ethylmaleimide (as a proxy for this compound)

| pH | Second-Order Rate Constant (k) | Notes | Reference(s) |

| < 6.5 | Slower reaction rate | The thiol group is less nucleophilic. | [6] |

| 6.5 - 7.5 | Optimal reaction rate (~102 - 103 M-1s-1) | Balances thiol reactivity and maleimide stability. | [6] |

| > 7.5 | Increased rate of hydrolysis and reaction with amines | Loss of selectivity for thiols. | [2] |

Table 3: Stability of the Thiosuccinimide Linkage

| Condition | Half-life (t½) of N-Ethylmaleimide-Thiol Adduct | Notes | Reference(s) |

| In the presence of glutathione (B108866) (simulating intracellular environment) | 20 - 80 hours | The linkage can undergo a retro-Michael reaction, leading to deconjugation. | [6] |

| Hydrolyzed thiosuccinimide ring | > 2 years | Ring-opening hydrolysis stabilizes the linkage and prevents the retro-Michael reaction. | [7] |

Experimental Protocols

Protocol for Biotinylating a Cysteine-Containing Peptide with this compound

This protocol provides a general procedure for labeling a peptide with a free cysteine residue.

Materials:

-

This compound

-

Cysteine-containing peptide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.2 (degassed)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Peptide Solution: Dissolve the cysteine-containing peptide in degassed PBS (pH 7.2) to a final concentration of 1-5 mg/mL.[5] If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols.[8]

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.[4] Mix well and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).[3]

-

Characterization: Confirm the biotinylation of the peptide using techniques such as mass spectrometry (observing the expected mass shift) or a streptavidin-HRP dot blot.

Protocol for a Biotin Pull-Down Assay to Identify Protein-Protein Interactions

This protocol outlines the workflow for using a biotinylated cysteine-containing "bait" protein to capture its interacting "prey" proteins from a cell lysate.

Materials:

-

Biotinylated "bait" protein (prepared as in section 3.1)

-

Cell lysate containing "prey" proteins

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer with high salt concentration or low pH)

Procedure:

-

Prepare Cell Lysate: Lyse cells expressing the potential "prey" proteins using an appropriate lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Immobilize the Bait Protein: Incubate the biotinylated "bait" protein with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

-

Wash the Immobilized Bait: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and wash them three times with wash buffer to remove any unbound "bait" protein.

-

Incubate with Prey Proteins: Add the cell lysate to the beads with the immobilized "bait" protein. Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

-

Wash Away Non-specific Binders: Pellet the beads and wash them extensively (at least five times) with wash buffer to remove proteins that are not specifically bound to the "bait" protein.

-

Elute the Protein Complexes: Elute the "bait" protein and its interacting "prey" proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting, a common elution buffer is 1x SDS-PAGE sample buffer.

-

Analyze the Eluted Proteins: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected "prey" protein. For the identification of unknown interacting partners, the eluted proteins can be analyzed by mass spectrometry.[9][10][11]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the core reaction and a typical experimental workflow.

Caption: Michael addition reaction between this compound and a cysteine residue.

Caption: Experimental workflow for a biotin pull-down assay to identify protein-protein interactions.

Stability Considerations and Mitigation Strategies

A critical aspect of using maleimide chemistry is the stability of the resulting thiosuccinimide linkage. This linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment.[6] This can lead to the deconjugation of the biotin label.

To enhance the stability of the conjugate, two main strategies can be employed:

-

Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring of the conjugate can be intentionally hydrolyzed to form a stable maleamic acid derivative.[7] This is typically achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period after the initial conjugation. The resulting ring-opened structure is no longer susceptible to the retro-Michael reaction.[7]

-

Use of Next-Generation Maleimides: Modified maleimides, such as N-aryl maleimides, have been developed that exhibit increased stability of the thioether bond.[12][13] These reagents can be considered for applications requiring long-term stability in a reducing environment.

Conclusion

The reaction between this compound and cysteine is a robust and highly specific method for biotinylating proteins and peptides. Its efficiency and selectivity make it an invaluable tool for researchers in various fields, from basic science to drug development. By understanding the core chemistry, reaction kinetics, and stability of the resulting conjugate, and by employing optimized experimental protocols, scientists can effectively leverage this powerful bioconjugation technique for a multitude of applications, including the elucidation of protein-protein interactions, cellular imaging, and the development of targeted therapeutics.

References

- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Biotin-C2-Maleimide Protein Labeling

Introduction

Biotin-C2-maleimide is a sulfhydryl-reactive biotinylation reagent used to label proteins and other molecules containing free thiol groups. The maleimide (B117702) group exhibits high selectivity for the sulfhydryl group of cysteine residues, forming a stable thioether bond. This specific interaction allows for targeted labeling of proteins at engineered or naturally occurring cysteine residues. The biotin (B1667282) moiety provides a versatile tag for subsequent detection or purification using avidin (B1170675) or streptavidin conjugates. The C2 spacer arm (an ethylenediamine (B42938) spacer) provides a short linkage. This protocol provides a detailed procedure for the efficient and specific labeling of proteins with this compound.

Principle of the Reaction

The labeling reaction is based on the Michael addition of a thiol group to the maleimide double bond. This reaction is highly specific for thiols at a neutral to slightly acidic pH range (pH 6.5-7.5). At this pH, the maleimide group does not typically react with other nucleophilic amino acid side chains such as amines, histidines, or arginines. Since disulfide bonds between cysteine residues are unreactive with maleimides, it is often necessary to reduce them to free thiols prior to labeling.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a successful this compound protein labeling experiment. These values are recommendations and may require optimization for specific proteins and applications.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| This compound Stock Solution | 5 - 10 mg/mL in DMSO or DMF | Prepare fresh. Anhydrous solvent is recommended for stability. |

| Molar Ratio (Biotin:Protein) | 2:1 to 20:1 | A 10-20 fold molar excess of the maleimide reagent is commonly used. This should be optimized for each protein. |

| Reaction Buffer | PBS, Tris, or HEPES | The buffer must be free of thiol-containing reagents. |

| Reaction pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction. |

| Incubation Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster. |

| Incubation Time | 2 hours to Overnight | 2-4 hours at room temperature or overnight at 4°C is common. |

| Reducing Agent (Optional) | 10-100 fold molar excess of TCEP | TCEP is often preferred as it does not need to be removed prior to labeling. |

| Reduction Incubation Time (Optional) | 20 - 30 minutes at Room Temperature | Allows for the reduction of disulfide bonds to free thiols. |

Experimental Protocols

This section provides a detailed protocol for the biotinylation of a protein with available cysteine residues.

Materials and Reagents:

-

Protein of interest with at least one free cysteine residue

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine)

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

-

Inert gas (Nitrogen or Argon)

Protocol:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains other small molecules with thiols, it must be purified by dialysis or buffer exchange into the reaction buffer.

-

-

(Optional) Reduction of Disulfide Bonds:

-

To label cysteines involved in disulfide bonds, a reduction step is necessary.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.

-

Flush the container with an inert gas (nitrogen or argon) to prevent re-oxidation of thiols.

-

Incubate for 20-30 minutes at room temperature.

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 5-10 mg/mL stock solution in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound in 100-200 µL of DMSO.

-

Vortex briefly to ensure the reagent is fully dissolved.

-

-

Labeling Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A 10-20 fold molar excess is a good starting point.

-

Flush the reaction vial with inert gas and seal it tightly.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound by gel filtration (e.g., Sephadex G-25 column) or dialysis. This step is crucial to prevent interference from free biotin in downstream applications.

-

-

Quantification of Biotinylation (Optional):

-

The degree of labeling (moles of biotin per mole of protein) can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for biotin quantification.

-

-

Storage of the Labeled Protein:

-

Store the purified biotinylated protein under conditions appropriate for the specific protein. For long-term storage, consider adding a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%). The conjugate can be stored at 4°C or, with the addition of 50% glycerol, at -20°C.

-

Visualizations

The following diagrams illustrate the key chemical reaction and the experimental workflow.

Caption: Workflow for protein labeling with this compound.

Application Notes and Protocols: Biotin-C2-Maleimide for Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C2-maleimide is a thiol-reactive labeling reagent used to covalently attach biotin (B1667282) to proteins, peptides, and other molecules containing free sulfhydryl groups. This process, known as biotinylation, is a cornerstone technique in various life science applications due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10-15 M)[1]. This high-affinity binding is leveraged for signal amplification and detection in numerous assays, including ELISA, Western blotting, immunohistochemistry (IHC), flow cytometry, immunoprecipitation, and affinity purification[1][2][3][4].

The maleimide (B117702) group of this compound specifically reacts with the sulfhydryl group (-SH) of cysteine residues within a protein, forming a stable thioether bond[5][6]. This targeted conjugation at neutral pH (6.5-7.5) offers a degree of site-specificity, particularly when compared to amine-reactive chemistries that target multiple lysine (B10760008) residues[5][7]. For antibodies, which typically have accessible disulfide bonds in the hinge region, a gentle reduction step can expose free sulfhydryl groups for precise biotinylation, often preserving the antigen-binding site's integrity[7][8].

These application notes provide a comprehensive guide to the use of this compound for antibody conjugation, including detailed protocols for antibody preparation, the conjugation reaction, purification of the biotinylated antibody, and quantification of biotin incorporation.

Core Principles of this compound Conjugation

The conjugation of this compound to an antibody is a two-step process. First, the disulfide bonds within the antibody, particularly in the flexible hinge region, are partially reduced to generate free sulfhydryl groups. Second, the maleimide moiety of the biotin reagent reacts with these newly formed thiol groups.

Key Reaction Parameters

| Parameter | Recommended Range/Value | Rationale |

| pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiols; minimizes reaction with amines and hydrolysis of the maleimide group[8]. |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (1-2 hours), while 4°C reactions can proceed overnight to minimize potential protein degradation[8]. |

| Molar Ratio (Biotin:Antibody) | 10:1 to 20:1 | This starting range is recommended to achieve an optimal degree of labeling (DOL). The ideal ratio should be empirically determined for each antibody[5][9]. |

| Reaction Time | 1 - 2 hours at Room Temperature | Sufficient for the conjugation reaction to proceed to completion. Longer incubation times may be needed at lower temperatures[8]. |

| Antibody Concentration | 1 - 10 mg/mL | Higher antibody concentrations can improve labeling efficiency[7][10]. |

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds

This protocol describes the partial reduction of an antibody to generate free sulfhydryl groups for maleimide conjugation.

Materials:

-

Antibody of interest (in a thiol-free buffer, e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer[7].

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a 10- to 100-fold molar excess of TCEP to the antibody solution[5][9].

-

Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature[5][9].

-

Immediately proceed to Protocol 3 for purification to remove excess TCEP before adding the this compound.

Protocol 2: Antibody Conjugation with this compound

This protocol details the conjugation of the reduced antibody with this compound.

Materials:

-

Reduced antibody (from Protocol 1, after purification)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: PBS, pH 7.2-7.5, degassed

-

Quenching Solution (optional): 1 M Glycine or Tris-HCl, pH 8.0

Procedure:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF[5][9].

-

Add the this compound stock solution to the purified, reduced antibody solution to achieve the desired molar ratio (start with a 10:1 to 20:1 molar excess of biotin to antibody)[5][9].

-

Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light[8]. Alternatively, the reaction can be carried out overnight at 4°C.

-

(Optional) To quench the reaction, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature[1][8].

Protocol 3: Purification of Biotinylated Antibody

Purification is essential to remove unreacted this compound and any reaction byproducts.

Materials:

-

Biotinylated antibody solution (from Protocol 2)

-

Desalting column (e.g., Sephadex G-25) or spin column

-

Purification Buffer: PBS, pH 7.4

Procedure:

-

Equilibrate the desalting or spin column with Purification Buffer according to the manufacturer's instructions.

-

Apply the biotinylated antibody solution to the column.

-

Elute the biotinylated antibody with Purification Buffer.

-

Collect the fractions containing the purified antibody. The protein will elute in the void volume.

-

Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm or a protein assay (e.g., BCA).

Protocol 4: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation (moles of biotin per mole of antibody)[11][12][13].

Materials:

-

Purified biotinylated antibody

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin)[11][13].

-

Add a known volume of the biotinylated antibody sample to the HABA/Avidin solution and mix well[11][13].

-

Measure the absorbance at 500 nm until the reading is stable (A500 HABA/Avidin/Biotin Sample)[11][13].

-

Calculate the change in absorbance (ΔA500) = A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample.

-

Calculate the concentration of biotin using the molar extinction coefficient of the HABA/Avidin complex (typically ~34,000 M-1cm-1 at 500 nm)[14].

-

Determine the Degree of Labeling (DOL) by dividing the molar concentration of biotin by the molar concentration of the antibody.

Quantitative Data Summary

| Parameter | Typical Value/Range | Reference |

| Optimal Degree of Labeling (DOL) | 2 - 10 biotins per antibody | [15] |

| Antibody Concentration for Labeling | 1 - 10 mg/mL | [7][10] |

| This compound Stock Solution | 10 mM in DMSO or DMF | [5][9] |

| TCEP Molar Excess for Reduction | 10 - 100 fold | [5][9] |

| Biotin:Antibody Molar Ratio (Initial) | 10:1 - 20:1 | [5][9] |

| HABA Assay Linear Range | 2 - 16 µM biotin | [12][14] |

Visualizations

Experimental Workflow for Antibody Biotinylation

Caption: Workflow for antibody biotinylation with this compound.

Application of Biotinylated Antibody in Immunoprecipitation of a Signaling Protein

Caption: Use of a biotinylated antibody to immunoprecipitate Akt.

Troubleshooting

| Symptom | Possible Cause | Recommendation |

| Low or No Biotinylation | Inefficient antibody reduction | Ensure TCEP is fresh and used in sufficient molar excess. Perform reduction under inert gas to prevent re-oxidation of thiols. |

| Hydrolyzed this compound | Prepare the this compound stock solution immediately before use in anhydrous solvent. | |

| Presence of interfering substances in antibody buffer | Dialyze the antibody against a suitable reaction buffer (e.g., PBS, pH 7.2-7.5) to remove amines (e.g., Tris) or thiols. | |

| Antibody Precipitation | Over-modification of the antibody | Reduce the molar ratio of this compound to antibody in the conjugation reaction. |

| Low antibody concentration | Perform the conjugation at a higher antibody concentration (≥1 mg/mL). | |

| High Background in Assays | Presence of free, unconjugated biotin | Ensure thorough purification of the biotinylated antibody using a desalting column or dialysis. |

| Non-specific binding of the antibody | Optimize blocking steps in the downstream application (e.g., Western blot, ELISA). |

Conclusion

This compound is a valuable tool for the site-directed biotinylation of antibodies. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can reliably produce high-quality biotinylated antibodies for a wide range of applications in basic research and drug development. Careful optimization of the molar ratio of the biotin reagent to the antibody and accurate quantification of the degree of labeling are crucial for ensuring reproducible and meaningful experimental results.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 3. Biotinylated secondary antibodies: detect low-abundance proteins | Abcam [abcam.com]

- 4. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 6. interchim.fr [interchim.fr]

- 7. biotium.com [biotium.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. resources.tocris.com [resources.tocris.com]

- 10. broadpharm.com [broadpharm.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. anaspec.com [anaspec.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols for Biotin-C2-Maleimide Pull-Down Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biotin-C2-maleimide pull-down assay is a powerful affinity purification technique used to identify and characterize protein-protein interactions. This method relies on the specific and high-affinity interaction between biotin (B1667282) and streptavidin. A "bait" protein is first covalently labeled with this compound, which specifically reacts with free sulfhydryl groups (cysteine residues). This biotinylated bait protein is then immobilized on streptavidin-coated beads and used to "pull down" interacting "prey" proteins from a cell lysate or protein mixture. The captured protein complexes are subsequently eluted and analyzed by various methods, such as SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting partners.[1][2][3][4][5]

This technique is invaluable for confirming suspected protein-protein interactions, discovering novel binding partners, and elucidating cellular signaling pathways.[3][4][6] Its application is particularly relevant in drug discovery for target validation and understanding the mechanism of action of therapeutic compounds.

Principle of the Assay

The workflow of a this compound pull-down assay involves several key steps:

-

Biotinylation of the Bait Protein: The purified bait protein is incubated with this compound, which forms a stable thioether bond with cysteine residues on the protein.

-

Immobilization of the Bait Protein: The biotinylated bait protein is captured by streptavidin-coated beads. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, ensuring efficient immobilization.[1][5]

-

Incubation with Prey Proteins: The immobilized bait protein is incubated with a cell lysate containing potential interacting prey proteins.

-

Washing: Non-specifically bound proteins are removed through a series of wash steps with buffers of varying stringency.

-

Elution: The bait-prey protein complexes are eluted from the beads.

-

Analysis: The eluted proteins are identified and quantified using techniques like Western blotting or mass spectrometry.[1][2]

Experimental Protocols

Protocol 1: Biotinylation of the Bait Protein

This protocol describes the labeling of a purified protein containing accessible cysteine residues with this compound.

Materials:

-

Purified bait protein (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add the this compound stock solution to the purified bait protein solution at a 10- to 20-fold molar excess.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation.

-

Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the protein fractions and determine the protein concentration. The biotinylated bait protein is now ready for the pull-down assay.

Protocol 2: this compound Pull-Down Assay

This protocol outlines the procedure for capturing interacting proteins from a cell lysate using a biotinylated bait protein.

Materials:

-

Biotinylated bait protein (from Protocol 1)

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Cell lysate (prepared in a suitable lysis buffer)

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150-300 mM NaCl, 0.1% NP-40)

-

Elution Buffer (e.g., 2X SDS-PAGE sample buffer, or a solution with high salt, low pH, or free biotin)[1][2]

Procedure:

-

Preparation of Cell Lysate: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse the cells by adding ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration.

-

Binding of Biotinylated Bait to Streptavidin Beads: a. Wash the required amount of streptavidin beads three times with Lysis Buffer. b. Add the biotinylated bait protein to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. d. Wash the beads three times with Lysis Buffer to remove any unbound bait protein.

-

Incubation with Cell Lysate: a. Add the prepared cell lysate (e.g., 1-2 mg of total protein) to the beads coupled with the biotinylated bait protein. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

Washing: a. Pellet the beads and collect the supernatant (this is the "flow-through" and can be saved for analysis). b. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes with rotation, pellet the beads, and discard the supernatant. The salt concentration in the wash buffer can be adjusted to modulate the stringency of the washes.[1]

-

Elution: a. After the final wash, remove all residual wash buffer. b. Elute the bound proteins using one of the following methods:

- Denaturing Elution: Add 2X SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes. The supernatant will contain the eluted proteins, ready for SDS-PAGE analysis.[1]

- Non-denaturing Elution (for functional assays): Use a competitive elution buffer containing a high concentration of free biotin (e.g., 1-10 mM) or a buffer with high salt or low pH.[2]

-

Analysis of Eluted Proteins: a. SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and visualize by Coomassie blue or silver staining. To confirm the presence of a specific prey protein, perform a Western blot using an antibody against the protein of interest. b. Mass Spectrometry: For unbiased identification of interacting partners, the eluted proteins can be subjected to in-gel or in-solution digestion followed by mass spectrometry analysis (e.g., LC-MS/MS).[7]

Data Presentation

Quantitative data obtained from mass spectrometry analysis can be summarized in a table to facilitate the identification of specific interaction partners. The table should include key information for each identified protein.

| Protein ID (UniProt) | Gene Name | Protein Description | Mascot Score | Sequence Coverage (%) | Unique Peptides | Fold Change (Bait vs. Control) | p-value |

| P60709 | ACTB | Actin, cytoplasmic 1 | 587 | 65 | 15 | 1.2 | 0.85 |

| Q06830 | VIME | Vimentin | 1245 | 72 | 28 | 1.5 | 0.79 |

| P35579 | MAPK1 | Mitogen-activated protein kinase 1 | 982 | 58 | 18 | 15.3 | 0.001 |

| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 451 | 45 | 11 | 2.1 | 0.43 |

| Q15759 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 1150 | 68 | 25 | 12.8 | 0.003 |

| P42336 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 398 | 35 | 9 | 1.8 | 0.65 |

-

Protein ID (UniProt): The unique identifier from the UniProt database.

-

Gene Name: The official gene symbol.

-

Protein Description: A brief description of the protein.

-

Mascot Score: A statistical score that reflects the confidence of the protein identification.

-

Sequence Coverage (%): The percentage of the protein's amino acid sequence covered by the identified peptides.

-

Unique Peptides: The number of distinct peptides identified for the protein.

-

Fold Change (Bait vs. Control): The ratio of the protein's abundance in the bait pull-down compared to a negative control (e.g., beads alone or a pull-down with an irrelevant biotinylated protein).

-

p-value: The statistical significance of the enrichment in the bait sample.

Proteins with a high fold change and a low p-value are considered high-confidence interacting partners. In the example table, MAPK1 and PIK3R1 (highlighted in bold) would be considered strong candidates for interaction with the bait protein.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow of the this compound pull-down assay.

Application Example: Investigating the PI3K/Akt Signaling Pathway

The this compound pull-down assay can be employed to investigate protein interactions within critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer. For instance, a researcher could use a known component of this pathway as a bait protein to identify novel regulators or downstream effectors.

Caption: PI3K/Akt signaling pathway with a pull-down application.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 4. web.mit.edu [web.mit.edu]

- 5. Probing Cellular Protein Complexes via Single Molecule Pull-down - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for Biotin-C2-Maleimide Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the successful labeling of peptides with Biotin-C2-maleimide. This process enables the specific attachment of biotin (B1667282) to cysteine residues within a peptide, facilitating a wide range of applications in proteomics, drug discovery, and diagnostics. The extraordinary affinity of biotin for avidin (B1170675) and streptavidin allows for sensitive detection and efficient purification of biotinylated molecules.[1][2][3]

The maleimide (B117702) group of this compound reacts specifically with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[4] This reaction is most efficient at a pH range of 6.5-7.5, which minimizes the competing reaction with primary amines.[5]

Key Applications of Biotinylated Peptides:

-

Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for the detection and quantification of proteins and other molecules.[6]

-

Protein-Protein Interaction Studies: Employed in pull-down assays and co-immunoprecipitation to identify and characterize binding partners.[6][]

-

Affinity Chromatography: Used for the purification of proteins and other biomolecules that bind to the biotinylated peptide.[8][9]

-

Cellular Imaging: Biotinylated peptides, in conjunction with fluorescently labeled streptavidin, can be used to visualize and track molecules in cells and tissues.[1]

-

Drug Discovery: Facilitates the screening of compound libraries for potential drug candidates that interact with the peptide target.[1]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for labeling peptides with this compound.

Materials and Reagents:

-

Peptide containing at least one cysteine residue

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (pH 6.5-7.5). Ensure the buffer is free of any thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).[10][11]

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for the reduction of disulfide bonds.[11][12]

-

Quenching Reagent: A free thiol such as 2-mercaptoethanol (B42355) or L-cysteine to stop the reaction.

-

Purification System: Desalting column (e.g., Sephadex G-25), dialysis tubing, or High-Performance Liquid Chromatography (HPLC) system.[10][13]

-

Analytical Equipment: Mass spectrometer or spectrophotometer for analysis of the final product.

Step-by-Step Labeling Protocol:

1. Peptide Preparation and Disulfide Bond Reduction (if necessary):

-

Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.[13][14]

-

If the peptide contains disulfide bonds, they must be reduced to free the sulfhydryl groups for labeling.

-

Add a 10- to 100-fold molar excess of TCEP to the peptide solution.[11]

-

Incubate for 20-60 minutes at room temperature.

-

If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent, as it will compete for the labeling reaction. TCEP does not need to be removed.[12]

-

2. Preparation of this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 5-10 mg/mL.[13] Vortex briefly to ensure it is fully dissolved.[15]

3. Biotinylation Reaction:

-

Add the this compound stock solution to the peptide solution. The recommended molar ratio of biotin reagent to peptide is typically between 10:1 and 20:1.[11][12][16] For smaller peptides, a lower ratio of 3-5:1 may be sufficient to ensure single labeling.[17]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or agitation.[1][12][13] Protect the reaction from light if using a fluorescent dye-maleimide.[11]

4. Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add a quenching reagent with a free thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration that is in molar excess of the unreacted this compound. This will react with any remaining maleimide groups.

5. Purification of the Biotinylated Peptide:

-

It is crucial to remove the unreacted this compound and any reaction byproducts.

-

Desalting Column (e.g., Sephadex G-25): This is a common and effective method for separating the labeled peptide from smaller molecules.[13]

-

Dialysis: Suitable for larger peptides, dialyze against the reaction buffer or PBS.

-

HPLC: Reverse-phase HPLC can be used for purification and analysis of the final product, providing a high degree of purity.[10][13]

-

6. Analysis and Quantification:

-

Mass Spectrometry: Confirm the successful conjugation of biotin to the peptide by analyzing the mass shift. The molecular weight of the peptide should increase by the molecular weight of the reacted this compound.

-

HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to estimate the degree of biotinylation.[12]

-

Spectrophotometry: For some commercially available biotinylation reagents with chromophores, the degree of labeling can be determined by measuring the absorbance at specific wavelengths.[18]

Quantitative Data Summary

The efficiency of the biotinylation reaction can be influenced by several factors. The following table summarizes key quantitative parameters for optimizing the labeling protocol.

| Parameter | Recommended Range | Notes |

| pH of Reaction Buffer | 6.5 - 7.5 | Optimal for specific reaction with thiols. At pH > 7.5, reactivity with primary amines can occur.[5] |

| Molar Ratio (Biotin:Peptide) | 10:1 to 20:1 | A higher ratio ensures efficient labeling but may increase the risk of non-specific modification. For small peptides, a 3-5:1 ratio is recommended.[11][16][17] |

| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[13][14] |

| Reaction Time | 2 hours to overnight | Longer incubation times can increase labeling efficiency but should be optimized to avoid peptide degradation.[1][13] |

| Reaction Temperature | Room Temperature or 4°C | Room temperature is generally sufficient. 4°C can be used for sensitive peptides or overnight reactions.[1][14] |

Visualizations

Experimental Workflow for this compound Peptide Labeling

Caption: Workflow for this compound peptide labeling.

Logical Diagram of a Pull-Down Assay Using Biotinylated Peptides

References

- 1. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 2. qyaobio.com [qyaobio.com]

- 3. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 8. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotin Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. interchim.fr [interchim.fr]

- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. biotium.com [biotium.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. sartorius.com [sartorius.com]

- 18. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols for Labeling Cell Surface Thiols with Biotin-C2-maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of proteins with biotin (B1667282) has become an invaluable tool in life sciences, enabling highly sensitive detection and purification of target molecules. Biotin-C2-maleimide is a thiol-reactive biotinylation reagent that specifically and covalently attaches biotin to free sulfhydryl groups (-SH) found in the side chains of cysteine residues. This covalent bond is a stable thioether linkage formed through a Michael addition reaction.[1][2][3] The specificity of the maleimide (B117702) group for thiols allows for targeted labeling of proteins, which is particularly advantageous when the modification of primary amines (e.g., lysine (B10760008) residues) might compromise the protein's function.[1]

Labeling of cell surface thiols on live cells is a powerful technique to investigate the redox state of the cell surface, identify and characterize cell surface proteins with accessible thiols, and study their role in various signaling pathways.[4][5][6] Changes in the expression and redox state of cell surface thiols are implicated in cellular processes such as cell adhesion, migration, and response to oxidative stress.[4][7] This document provides a detailed protocol for the labeling of cell surface thiols on live cells using this compound, along with information on downstream analysis and an example of its application in studying integrin signaling.

Chemical Reaction

The maleimide group of this compound reacts with the sulfhydryl group of a cysteine residue to form a stable thioether bond.

Experimental Protocols

This section provides a detailed protocol for labeling cell surface thiols on live cells with this compound.

Materials

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed

-

Cells in suspension or adherent cells

-

Quenching solution: PBS containing 1-5 mM L-cysteine or N-acetyl-cysteine

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Streptavidin-conjugated probes (e.g., streptavidin-HRP for Western blotting, streptavidin-fluorophore for flow cytometry)

Experimental Workflow

Detailed Protocol for Live Cell Labeling

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

-

Store the stock solution in aliquots at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

For suspension cells: Harvest cells and wash twice with ice-cold, degassed PBS (pH 7.2-7.5) to remove any thiol-containing components from the culture medium. Resuspend the cell pellet in cold, degassed PBS to a concentration of 1-10 x 10^6 cells/mL.

-

For adherent cells: Wash the cell monolayer twice with ice-cold, degassed PBS (pH 7.2-7.5).

-

-

Labeling Reaction:

-

Dilute the this compound stock solution to the desired final concentration (typically 0.1-1 mM) in ice-cold, degassed PBS immediately before use.

-

Add the this compound solution to the cells.

-

Incubate on ice for 15-30 minutes, with occasional gentle mixing. The incubation time may need to be optimized depending on the cell type and experimental goals. Performing the reaction on ice minimizes endocytosis of the labeled proteins.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching solution containing a final concentration of 1-5 mM L-cysteine or N-acetyl-cysteine.

-

Incubate for 10-15 minutes on ice.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.

-

-

Downstream Processing:

-

For Western Blotting: Lyse the cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate. The biotinylated proteins can then be detected by Western blotting using streptavidin-HRP.

-

For Flow Cytometry: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA). Stain with a fluorescently labeled streptavidin conjugate. Analyze the cells by flow cytometry to quantify the level of cell surface thiol labeling.

-

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes.

Table 1: Recommended Reagent Concentrations and Incubation Times

| Parameter | Recommended Range | Notes |

| Cell Density | 1-10 x 10^6 cells/mL | Higher cell densities can improve labeling efficiency. |

| This compound Concentration | 0.1 - 1 mM | The optimal concentration should be determined empirically for each cell type. |

| Incubation Time | 15 - 30 minutes | Longer incubation times may lead to increased background. |

| Incubation Temperature | 4°C (on ice) | Minimizes internalization of labeled proteins. |

| Quenching Reagent Concentration | 1 - 5 mM | L-cysteine or N-acetyl-cysteine can be used. |

Table 2: Example of Quantitative Data from Cell Surface Thiol Labeling

| Cell Type | Treatment | Fold Change in Mean Fluorescence Intensity (MFI) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | N-acetyl-l-cysteine (NAC) (0.5 mM, 2h) | >5-fold increase | [7] |

| Jurkat Cells | Untreated | Baseline | [4] |

| Jurkat Cells | N-acetyl-l-cysteine (NAC) | Increased MFI | [4] |

Note: The fold change in MFI is a relative measure and will vary depending on the cell type, labeling conditions, and flow cytometer settings.

Application: Studying Redox Regulation of Integrin Signaling

Cell surface thiols play a crucial role in redox signaling, influencing the function of membrane proteins such as integrins. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The redox state of specific cysteine residues in integrins can regulate their conformation and ligand-binding affinity, thereby impacting cell adhesion and migration.[4][7]

For example, treatment of cells with reducing agents like N-acetyl-l-cysteine (NAC) has been shown to increase the number of free thiols on the surface of integrin α4, leading to enhanced cell adhesion to fibronectin.[4] This suggests that the redox state of integrin thiols is a key regulatory mechanism.